Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate
Brand Name: Vulcanchem
CAS No.: 1218664-42-6
VCID: VC7210728
InChI: InChI=1S/C10H11F2NO2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12/h3-5,9,13H,1-2H3
SMILES: CNC(C1=C(C=CC(=C1)F)F)C(=O)OC
Molecular Formula: C10H11F2NO2
Molecular Weight: 215.2

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate

CAS No.: 1218664-42-6

Cat. No.: VC7210728

Molecular Formula: C10H11F2NO2

Molecular Weight: 215.2

* For research use only. Not for human or veterinary use.

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate - 1218664-42-6

Specification

CAS No. 1218664-42-6
Molecular Formula C10H11F2NO2
Molecular Weight 215.2
IUPAC Name methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate
Standard InChI InChI=1S/C10H11F2NO2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12/h3-5,9,13H,1-2H3
Standard InChI Key RYFNDOUCPLCYIA-UHFFFAOYSA-N
SMILES CNC(C1=C(C=CC(=C1)F)F)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate belongs to the class of amino acid derivatives, specifically categorized as an acetate ester. Its IUPAC name, methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate, reflects its bifunctional structure:

  • A 2,5-difluorophenyl group at the second carbon position, providing steric and electronic modulation due to fluorine’s electronegativity.

  • A methylamino group (-NHCH3_3) and a methoxycarbonyl group (-COOCH3_3) at the same carbon atom, creating a chiral center .

The compound’s SMILES notation (CNC(C1=C(C=CC(=C1)F)F)C(=O)OC) and InChIKey (RYFNDOUCPLCYIA-UHFFFAOYSA-N) encode its connectivity and stereochemical features.

Hydrochloride Salt Form

The hydrochloride salt (CAS 1251923-11-1) enhances solubility and stability for pharmacological studies. Key differences between the free base and salt forms are summarized below:

PropertyFree BaseHydrochloride Salt
Molecular FormulaC10H11F2NO2\text{C}_{10}\text{H}_{11}\text{F}_{2}\text{NO}_{2}C10H12ClF2NO2\text{C}_{10}\text{H}_{12}\text{ClF}_{2}\text{NO}_{2}
Molecular Weight215.20 g/mol 251.66 g/mol
Canonical SMILESCNC(C1=C(C=CC(=C1)F)F)C(=O)OCCNC(C1=C(C=CC(=C1)F)F)C(=O)OC.Cl

The addition of hydrochloric acid protonates the methylamino group, improving crystallinity and bioavailability .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving:

  • Condensation of 2,5-difluoroaniline with methyl chloroacetate:

    • Conducted in polar aprotic solvents (e.g., dimethylformamide or dichloromethane).

    • Catalyzed by bases such as sodium hydride or potassium carbonate to deprotonate the amine.

    • Reaction equation:

      2,5-F2C6H3NH2+ClCH2COOCH3BaseMethyl 2-(2,5-difluorophenyl)-2-aminoacetate+HCl\text{2,5-F}_2\text{C}_6\text{H}_3\text{NH}_2 + \text{ClCH}_2\text{COOCH}_3 \xrightarrow{\text{Base}} \text{Methyl 2-(2,5-difluorophenyl)-2-aminoacetate} + \text{HCl}
  • N-Methylation:

    • Introduction of the methyl group to the amine using methylating agents like iodomethane.

  • Salt Formation:

    • Treatment with hydrochloric acid yields the hydrochloride salt .

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Reflux conditions (~80–100°C) to accelerate reaction kinetics.

  • Solvent Choice: Dichloromethane favors faster reaction rates, while dimethylformamide improves solubility of intermediates.

  • Purification: Column chromatography or recrystallization isolates the product.

Physicochemical Properties and Solubility

Collision Cross-Section Analysis

Mass spectrometry studies predict collision cross-sections (CCS) for various adducts, critical for pharmacokinetic profiling :

Adductm/zPredicted CCS (Ų)
[M+H]+^+216.08307146.6
[M+Na]+^+238.06501156.0
[M+NH4_4]+^+233.10961152.5

These values suggest moderate molecular rigidity, influencing its diffusion across biological membranes .

Solubility and Stability

While solubility data remain unspecified in public databases , the hydrochloride salt’s ionic character likely improves aqueous solubility compared to the free base. Stability under physiological pH (7.4) and temperature (37°C) requires further experimental validation.

Comparative Analysis with Related Compounds

Stereochemical Variants

Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate, an enantiomeric counterpart, exhibits distinct receptor binding affinities due to chiral center configuration.

Halogen-Substituted Analogues

CompoundSubstituentBiological Activity
Methyl 2-(4-fluorophenyl)-2-(methylamino)acetateMonofluoroReduced metabolic stability
Methyl 2-(3-chlorophenyl)-2-(methylamino)acetateChloroEnhanced antibacterial potency

The 2,5-difluoro substitution uniquely balances lipophilicity and electronic effects, optimizing drug-like properties.

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